2-Hydroxy-3,3-dimethylbutanenitrile
CAS No.: 33350-17-3
Cat. No.: VC4568279
Molecular Formula: C6H11NO
Molecular Weight: 113.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33350-17-3 |
---|---|
Molecular Formula | C6H11NO |
Molecular Weight | 113.16 |
IUPAC Name | 2-hydroxy-3,3-dimethylbutanenitrile |
Standard InChI | InChI=1S/C6H11NO/c1-6(2,3)5(8)4-7/h5,8H,1-3H3 |
Standard InChI Key | SAOOLIIHRNLCBT-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(C#N)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The molecular structure of 2-hydroxy-3,3-dimethylbutanenitrile features a four-carbon chain with two methyl groups at the third carbon (C3), a hydroxyl group at C2, and a nitrile group at C1. The IUPAC name is (2S)-2-hydroxy-3,3-dimethylbutanenitrile when specifying the (S)-enantiomer . The SMILES notation CC(C)(C)C@@HO encodes its stereochemistry, with the hydroxyl group in the (S)-configuration .
Table 1: Key Structural Descriptors
The compound’s branched structure reduces conformational flexibility, favoring specific reaction pathways in synthetic applications .
Stereochemical Synthesis and Resolution
Enantioselective synthesis of 2-hydroxy-3,3-dimethylbutanenitrile has been achieved using (S)-hydroxynitrile lyase from Manihot esculenta, which catalyzes the addition of hydrogen cyanide to ketones . Alternatively, chemical methods employing chiral catalysts, such as Ti(O-i-Pr)₄ with (R)-BINOL, yield enantiomeric excesses >90% . For example, cyanosilylation of 3,3-dimethylbutan-2-one with trimethylsilyl cyanide (TMSCN) in the presence of a titanium-based catalyst produces the (R)-enantiomer with 95% ee :
The enantiomers exhibit distinct optical rotations: (R)-enantiomer: (c = 1.00, CHCl₃) ; (S)-enantiomer: (c = 0.70, CHCl₃) .
Synthetic Methodologies
Enzymatic Synthesis
The (S)-hydroxynitrile lyase-catalyzed reaction offers high enantioselectivity under mild conditions (pH 5.0–6.0, 25°C) . Substrate specificity studies show that bulky alkyl groups at C3 (e.g., dimethyl) enhance reaction rates by stabilizing the enzyme-substrate complex .
Chemical Synthesis
A two-step chemical route involves:
-
Cyanosilylation: Ketone + TMSCN → Trimethylsilyl-protected cyanohydrin.
-
Deprotection: Acidic hydrolysis (HCl/MeOH) removes the silyl group .
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | Enantiomeric Excess (ee) | Conditions |
---|---|---|---|
Enzymatic | 85–90 | >99% (S) | pH 5.5, 25°C, 24 h |
Chemical | 92 | 95% (R) | CH₂Cl₂, −20°C, 12 h |
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMSO, CHCl₃) but poorly soluble in water (logP = 1.1) . Stability tests indicate decomposition at temperatures >150°C, with the nitrile group undergoing hydrolysis to carboxylic acids under acidic conditions .
Spectroscopic Data
-
¹H NMR: δ 1.01 (s, 9H, C(CH₃)₃), 3.99 (s, 1H, CHCN).
-
¹³C NMR: δ 24.9 (C(CH₃)₃), 70.8 (C-OH), 119.3 (CN).
HRMS (EI) : m/z calcd. for C₆H₁₁NO: 113.0841; found: 113.0846.
Applications in Organic Synthesis
Chiral Building Blocks
The compound serves as a precursor to β-amino alcohols via reduction of the nitrile group. For example, catalytic hydrogenation (H₂/Pd-C) yields (2S)-2-amino-3,3-dimethylbutan-1-ol, a ligand in asymmetric catalysis .
Pharmaceutical Intermediates
Derivatization to α-hydroxy acids (via nitrile hydrolysis) produces intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs) . For instance, enzymatic hydrolysis of (S)-2-hydroxy-3,3-dimethylbutanenitrile yields (S)-3,3-dimethyl-2-hydroxybutanoic acid, a potential ibuprofen precursor .
Parameter | Recommendation |
---|---|
Personal protective gear | Gloves, goggles, lab coat |
Storage | −20°C, inert atmosphere |
Disposal | Incineration (CN-containing waste) |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume